![molecular formula C19H20O2 B14116081 (E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine](/img/structure/B14116081.png)
(E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a methoxy group, a phenyl ring, and a tetrahydrobenzo[b]oxonine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrobenzo[b]oxonine Core: This step involves the cyclization of a suitable precursor to form the tetrahydrobenzo[b]oxonine ring system.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Phenyl Ring: The phenyl ring is typically introduced through a Friedel-Crafts acylation reaction, using phenyl acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to accommodate larger quantities and often include additional purification steps to ensure the compound’s purity and consistency.
化学反応の分析
Types of Reactions
(E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of the desired nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
(E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A compound with a similar methoxyphenyl structure.
Chalcone Derivatives: Compounds with similar structural motifs and biological activities.
Uniqueness
(E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
特性
分子式 |
C19H20O2 |
|---|---|
分子量 |
280.4 g/mol |
IUPAC名 |
(4E)-9-methoxy-4-phenyl-2,3,6,7-tetrahydro-1-benzoxonine |
InChI |
InChI=1S/C19H20O2/c1-20-18-10-11-19-17(14-18)9-5-8-16(12-13-21-19)15-6-3-2-4-7-15/h2-4,6-8,10-11,14H,5,9,12-13H2,1H3/b16-8+ |
InChIキー |
SIWMCFBTVSYSQC-LZYBPNLTSA-N |
異性体SMILES |
COC1=CC2=C(C=C1)OCC/C(=C\CC2)/C3=CC=CC=C3 |
正規SMILES |
COC1=CC2=C(C=C1)OCCC(=CCC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



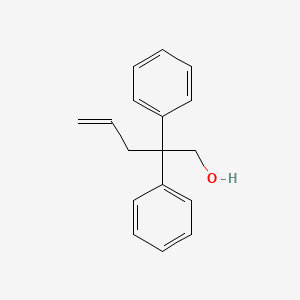
![9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14116010.png)
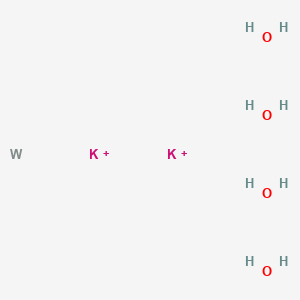
![N-(3,4-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116020.png)

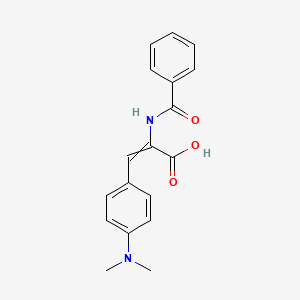
![tert-Butyl 4-[(4-methylphenyl)sulfanyl]piperidine-1-carboxylate](/img/structure/B14116042.png)
![2-[2-amino-4-oxo-1-(4-propoxyphenyl)-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B14116044.png)
![3-((3R,4S)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile,rel](/img/structure/B14116047.png)
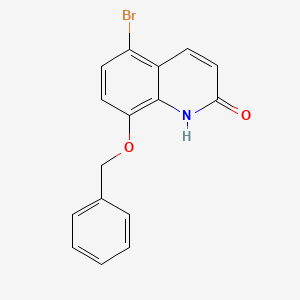
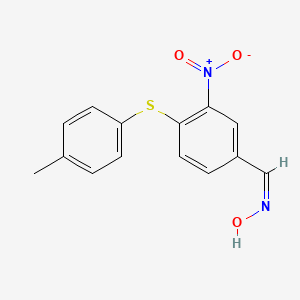
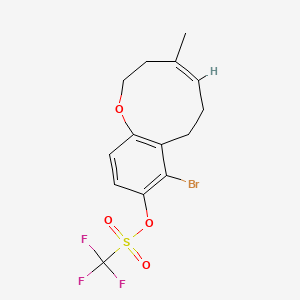
![3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14116078.png)
